Comparison of Lipophilicity (Predicted LogP) with the Unsubstituted Analog 3-Propylpyrrolidine
The introduction of additional methyl groups on the pyrrolidine ring of 2,3-dimethyl-3-propylpyrrolidine increases its predicted lipophilicity (LogP) compared to the parent compound, 3-propylpyrrolidine. While experimental LogP data for the target compound is not available, its increased molecular weight and hydrocarbon content predict a higher LogP, which is a critical parameter for passive membrane permeability and blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.52 (computed SlogP) [1] |
| Comparator Or Baseline | 1.95 for 3-Propylpyrrolidine |
| Quantified Difference | Predicted increase of ~0.57 log units |
| Conditions | Computed property data from database sources |
Why This Matters
Higher lipophilicity can significantly impact a compound's pharmacokinetic profile, making the target compound a more suitable scaffold for designing CNS-penetrant molecules compared to its simpler analog.
- [1] MMsINC Database. 2,3-Dimethyl-3-propylpyrrolidine. Computed SlogP: 2.5216. Accessed 2026-04-15. View Source
